5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H15N3S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Chemical Structure Relationships
- Biological Effects of Triazole Derivatives : A study explored the biological effects of 5-(4-(tret-butyl)phenyl)-4-R-amino-4H-1,2,4-triazole-3-thiols. It was found that these compounds exhibit varying effects, including analeptic and deprimo actions. The study highlighted the relationship between chemical structure and biological effect, providing insights for the targeted search of substances with specific activities (Aksyonova-Seliuk et al., 2016).
Synthesis and Structural Analysis
- Structural Study of Triazole Systems : A research focused on the protonation of polysubstituted 1,2,4-triazole, using structural and synthetic strategies for molecular design. The study involved synthesis and characterization through various methods, including DFT, NMR, and XRD (Fizer et al., 2021).
Physical-Chemical Properties
- Physical and Chemical Properties of Triazole Derivatives : Another study synthesized new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and examined their physical-chemical properties. The study included pharmacological screening predictions using the PASS online computer program, highlighting the potential high activity of these compounds (Khilkovets, 2021).
Applications in Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Research indicated the effectiveness of fatty acid triazoles, including derivatives of 1,2,4-triazole-3-thiol, as corrosion inhibitors in mild steel. The study used methods like weight loss and potentiodynamic polarization to demonstrate this property (Quraishi & Jamal, 2002).
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Cytotoxic Activities of Triazole Derivatives : A study synthesized derivatives of 1,2,4-triazole-3-thiol and evaluated their antimicrobial and cytotoxic activities. The research found significant antibacterial and antifungal properties in some compounds, with low cytotoxicity in breast cancer cell lines (Upadhyay & Mishra, 2017).
Mechanism of Action
Target of action
For example, some triazoles have been found to inhibit enzymes like cytochrome P450 .
Mode of action
The mode of action of triazoles generally involves binding to their target proteins and inhibiting their function. The exact mode of action would depend on the specific target and the structure of the triazole compound .
Biochemical pathways
Triazoles can affect various biochemical pathways depending on their specific targets. For instance, triazoles that inhibit cytochrome P450 enzymes can affect the metabolic pathways these enzymes are involved in .
Pharmacokinetics
The pharmacokinetics of triazoles can vary widely depending on their specific chemical structure. Factors like absorption, distribution, metabolism, and excretion (ADME) can be influenced by things like the compound’s solubility, stability, and the presence of functional groups that can be metabolized .
Result of action
The result of a triazole’s action would depend on its specific target and mode of action. For example, if a triazole inhibits an enzyme involved in a disease pathway, the result might be a reduction in disease symptoms .
Action environment
The action of triazoles can be influenced by various environmental factors. For example, the pH of the environment can affect a compound’s ionization state and therefore its ability to bind to its target. Additionally, the presence of other compounds can affect a triazole’s action, such as other drugs that might compete for the same target .
Properties
IUPAC Name |
3-phenyl-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12(13-8-4-2-5-9-13)19-15(17-18-16(19)20)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDGOCKLFASPOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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